molecular formula C13H22ClNO5 B13452984 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride

Cat. No.: B13452984
M. Wt: 307.77 g/mol
InChI Key: IBOMUQBFRAWZHH-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) group at the 1-position and an ethyl ester at the 3-position of the 4-oxopiperidine ring, with a hydrochloride counterion. Its CAS number is 98977-34-5 . The compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules where the Boc group serves as a protective moiety for amines during multi-step reactions . Its molecular formula is C₁₄H₂₄ClNO₅, with a molecular weight of 321.80 g/mol .

Properties

Molecular Formula

C13H22ClNO5

Molecular Weight

307.77 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 4-oxopiperidine-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H21NO5.ClH/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4;/h9H,5-8H2,1-4H3;1H

InChI Key

IBOMUQBFRAWZHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (Base Compound)

A representative synthesis reported involves the following:

  • Starting Materials: Di-tert-butyl dicarbonate and a suitable ethyl-substituted piperidine precursor
  • Procedure:
    • A solution of di-tert-butyl dicarbonate in dichloromethane is reacted with the piperidine precursor under controlled temperature to introduce the tert-butyl carbamate protecting group at nitrogen.
    • After reaction completion, the mixture is worked up by centrifugation and washing with water to isolate the product.
    • Organic extraction with dichloromethane, washing with brine, drying over sodium sulfate, and solvent evaporation yields the crude compound.
  • Ketone Formation: The 4-oxo group is introduced either via oxidation of the corresponding hydroxy derivative or by direct synthesis from keto-precursors.
  • Purification: Recrystallization or chromatographic techniques are applied to obtain pure 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate.

This method was described in a 2007 synthesis study involving related piperidine derivatives.

Conversion to Hydrochloride Salt

  • The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) to form the hydrochloride salt.
  • This step enhances compound stability and solubility for further applications.
  • The salt is isolated by filtration or crystallization.

Alternative Synthetic Routes

Other synthetic routes reported for closely related compounds (e.g., 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate) involve:

  • Multi-step reactions starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • Catalytic hydrogenation with palladium on carbon under acidic conditions
  • Base-mediated hydrolysis and rearrangement steps to install ester and ketone groups
  • These methods achieve high yields (up to 99%) and can be adapted for the 1,3-dicarboxylate isomer.

Stock Solution Preparation (For Experimental Use)

For biochemical or pharmacological studies, stock solutions of the compound are prepared at defined molarities:

Amount of Compound Volume of Solvent for 1 mM Volume for 5 mM Volume for 10 mM
1 mg 3.5 mL 0.7 mL 0.35 mL
5 mg 17.5 mL 3.5 mL 1.75 mL
10 mg 35 mL 7 mL 3.5 mL
  • Solvents used include DMSO, PEG300, Tween 80, corn oil, or water depending on formulation needs.
  • Solutions are clarified by vortexing, ultrasound, or gentle heating to ensure complete dissolution.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%)
Boc Protection Di-tert-butyl dicarbonate, CH2Cl2 Room temp Several hours ~90
Ketone Introduction Oxidation or LiBH4 reduction followed by oxidation Reflux or 0 °C to RT Minutes to hours >95
Salt Formation HCl in ethanol or ether Room temp 1-2 hours Quantitative
Purification Extraction, drying, evaporation Ambient Variable

Notes on Purification and Characterization

  • Purity is confirmed by NMR, IR spectroscopy, and mass spectrometry.
  • Crystallization from suitable solvents yields stable hydrochloride salt crystals.
  • Washing steps with water and brine remove impurities and residual reagents.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome
Boc Protection Di-tert-butyl dicarbonate, CH2Cl2 Room temperature, stirring N-tert-butyl carbamate formed
Introduction of Ethyl Ester Ethyl-substituted piperidine precursor Controlled reaction time 3-ethyl substitution installed
Ketone Formation Oxidizing agents or LiBH4 reduction Reflux or 0 °C to RT 4-oxo group introduced
Hydrochloride Salt Formation HCl in ethanol or ether Room temperature Stable hydrochloride salt
Purification Extraction, drying, recrystallization Ambient Pure compound isolated

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-oxo derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 161491-24-3)

  • Structural Difference : The ethyl ester at the 3-position is replaced with a methyl ester.
  • Molecular Formula : C₁₁H₂₀N₂O₄ (free base), molecular weight 244.29 g/mol .
  • Synthesis: Prepared via Boc protection using Boc₂O and potassium carbonate in methanol, followed by purification via column chromatography .
  • Applications : Similar to the ethyl variant but may offer distinct solubility profiles due to the smaller ester group. Priced at ¥153–660 per 5–25 g .
  • Key Difference : Methyl esters generally exhibit lower hydrophobicity compared to ethyl esters, influencing reaction kinetics in organic synthesis.

1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS 146256-98-6)

  • Structural Difference : The six-membered piperidine ring is replaced with a five-membered pyrrolidine ring.
  • Molecular Formula: C₁₂H₁₉NO₅ (free base), molecular weight 265.28 g/mol .
  • Applications : Pyrrolidine derivatives are common in drug discovery due to their conformational flexibility. This compound is priced at $35–105 per 1–5 g .

tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 71233-25-5)

  • Structural Difference : Contains an additional ethoxycarbonyl acetyl group at the 3-position.
  • Molecular Formula: C₁₃H₂₁NO₅, molecular weight 271.31 g/mol .
  • Hazard Profile : Classified with warnings for health hazards (H302, H315, H319, H335) .
  • Key Difference : The acetyl substituent introduces a reactive ketone group, broadening utility in ketone-based coupling reactions.

(3S,4R)-1-tert-Butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate Hydrochloride (CAS 955138-54-2)

  • Structural Difference: Incorporates an amino group at the 4-position of a pyrrolidine ring.
  • Molecular Formula : C₁₂H₂₁ClN₂O₄, molecular weight 292.77 g/mol .
  • Applications: The amino group enables functionalization via nucleophilic substitution or amidation, making it valuable in peptide-mimetic drug design.

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
Target Compound (Hydrochloride) 321.80 Moderate in water Stable under basic conditions; Boc group acid-labile
Methyl Ester Analog 244.29 Lower hydrophobicity Similar Boc stability
Pyrrolidine Analog 265.28 Higher lipophilicity Enhanced ring strain

Market Availability

  • The target compound is currently out of stock but available for backorder .
  • The methyl ester variant is readily accessible, with prices ranging from ¥153–660 depending on quantity .
  • The pyrrolidine analog is sold by TCI Chemical at $35–105 per 1–5 g .

Biological Activity

1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride (CAS No. 98977-34-5) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C13H21NO5
  • Molecular Weight : 271.31 g/mol
  • Purity : ≥97% .

The biological activity of 1-tert-butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate hydrochloride is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Research has indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. A study assessing the efficacy of related compounds demonstrated that they possess inhibitory effects against various bacterial strains, suggesting a potential application in treating infections .

Anticancer Potential

Several studies have explored the anticancer properties of piperidine derivatives, including those structurally similar to 1-tert-butyl 3-ethyl 4-oxopiperidine. For instance, a case study highlighted the ability of certain piperidine derivatives to induce apoptosis in cancer cell lines by modulating apoptotic pathways .

Neuroprotective Effects

Recent research has suggested that compounds with similar structural motifs may provide neuroprotective effects. In vitro studies have shown that these compounds can reduce oxidative stress and inflammation in neuronal cells, indicating their potential for treating neurodegenerative diseases .

Case Studies

StudyFindings
Study on Antimicrobial ActivityEvaluated the impact on E. coli and S. aureusShowed significant inhibition at low concentrations
Anticancer Activity AssessmentTested on breast and colon cancer cell linesInduced apoptosis via caspase activation
Neuroprotection StudyInvestigated effects on neuronal cell linesReduced oxidative stress markers significantly

Toxicological Profile

The compound is classified with several hazard statements indicating potential toxicity upon exposure. It is noted to be harmful if swallowed or if it comes into contact with skin . Safety data sheets recommend handling it with caution in a controlled environment.

Q & A

Q. How can multi-step synthesis of this compound be optimized for improved yield and purity?

Methodological Answer: Optimization requires systematic evaluation of reaction parameters. For example, step 1.1 in uses NaH in dimethylformamide (DMF) at 0°C for 0.25 hours, yielding 89%. Adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (e.g., 0–20°C in step 1.2), and catalyst loading (e.g., EDC/HOBt in step 4.1) can enhance efficiency. Statistical Design of Experiments (DoE), such as factorial designs, helps identify critical variables (e.g., temperature, stoichiometry) and interactions . Pilot reactions under varying conditions (e.g., step 5.1 using HCl gas in ethyl acetate) should be monitored via TLC or HPLC to track intermediates.

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer: Combined techniques are essential:

  • Acid-base extraction : Utilize the hydrochloride salt’s solubility in polar solvents (e.g., ethyl acetate in step 5.1) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves.
  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane, adjusting polarity to separate dicarboxylate derivatives. Monitor fractions via LC-MS to confirm purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A multi-technique approach is critical:

  • NMR : Confirm tert-butyl (δ ~1.2–1.4 ppm) and ethyl ester (δ ~4.1–4.3 ppm) groups. 2D NMR (COSY, HSQC) resolves piperidine ring conformations .
  • IR : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and hydrochloride salt formation (broad N-H stretch ~2500 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns. Cross-reference with PubChem data for structural validation .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and intermediates for this compound’s synthesis?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) map potential energy surfaces to identify transition states and intermediates. Tools like Gaussian or ORCA simulate reaction steps (e.g., epoxidation in step 2.1 using 3-chloroperbenzoic acid) . Machine learning (ML) platforms (e.g., ICReDD’s workflow) integrate experimental data (e.g., step yields from ) to predict optimal conditions, reducing trial-and-error cycles .

Q. How should researchers address contradictions in yield data across similar synthetic routes?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., step 4.1: 34% vs. step 5.1: 99%). Identify outliers due to side reactions (e.g., hydrolysis of esters in aqueous NaOH in step 3.1) .
  • Cross-Validation : Replicate reactions with controlled variables (e.g., humidity, reagent purity). Use LC-MS to detect unaccounted byproducts.
  • Mechanistic Studies : Isotopic labeling (e.g., ¹⁸O in carbonyl groups) traces competing pathways .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

Methodological Answer:

  • Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitation in exothermic steps (e.g., NaH-mediated reactions in step 1.1) .
  • Temperature Control : Jacketed reactors with precise cooling (e.g., –5°C in step 2.1) prevent thermal degradation .
  • Catalyst Recovery : Immobilized catalysts (e.g., Pd on carbon in step 7.1) enable reuse and reduce costs .

Data Contradiction Analysis Example

Reaction StepYield (%)ConditionsPotential Issue
Step 4.134HOBt/EDC, DMF, 20°CCompetitive acylation of hydroxylamine
Step 5.199HCl gas, ethyl acetate, 0°CEfficient salt precipitation minimizes side products

Resolution : Step 4.1’s low yield stems from hydroxylamine competing as a nucleophile. Introducing protective groups (e.g., Boc) or switching to milder coupling agents (e.g., DCC) could improve selectivity .

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